molecular formula C11H13ClO2 B3044510 3-Chloro-1-(4-ethoxyphenyl)propan-1-one CAS No. 100126-80-5

3-Chloro-1-(4-ethoxyphenyl)propan-1-one

Cat. No.: B3044510
CAS No.: 100126-80-5
M. Wt: 212.67 g/mol
InChI Key: ZMMAEXLEPDZNDX-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-ethoxyphenyl)propan-1-one is an aromatic ketone derivative characterized by a propanone backbone substituted with a chlorine atom at the β-position and a 4-ethoxyphenyl group at the carbonyl position. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, which influences the compound’s electronic properties and reactivity. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and cathinone derivatives. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, depending on the target substituents .

Properties

IUPAC Name

3-chloro-1-(4-ethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMAEXLEPDZNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568940
Record name 3-Chloro-1-(4-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100126-80-5
Record name 3-Chloro-1-(4-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

a. 3-Chloro-1-(thiophen-2-yl)propan-1-one

  • Structure : Thiophene ring replaces the ethoxyphenyl group.
  • Synthesis: Friedel-Crafts acylation of thiophene with 3-chloropropanoyl chloride (80–90% yield) .
  • Properties : Higher electrophilicity due to the electron-deficient thiophene ring. Used in enzymatic reduction studies, yielding alcohols (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-ol) .
  • Comparison : Less steric hindrance than ethoxyphenyl derivatives, enabling faster reaction kinetics in nucleophilic substitutions.

b. 3-Chloro-1-(4-methylphenyl)propan-1-one

  • Structure : Methyl group (–CH₃) at the para position.
  • Synthesis: Precursor to psychoactive cathinones (e.g., mexedrone). Reacts with bromine to form brominated intermediates .
  • Properties : Methyl group provides moderate electron-donating effects. Prone to by-product formation (e.g., α-chloromethylmephedrone) due to incomplete substitution .
  • Comparison : Lower polarity than the ethoxy analogue, affecting solubility in polar solvents.

c. 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one

  • Structure : Dihydroxyphenyl substituent.
  • Synthesis: Reaction of resorcinol with 3-chloropropionic acid, followed by cyclization to chromanones .
  • Properties : Enhanced solubility in aqueous media due to hydroxyl groups. Used in cytotoxic chalcone-like agents .
  • Comparison : Higher reactivity in cyclization reactions compared to ethoxyphenyl derivatives.

Heterocyclic Derivatives

a. 3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one

  • Structure: Phenothiazine moiety, a sulfur- and nitrogen-containing heterocycle.
  • Synthesis : Reacted with piperazine or benzylamine to form antipsychotic derivatives (29% yield) .
  • Properties: Extended conjugation increases UV absorption. Applications in CNS-targeting drugs due to phenothiazine’s pharmacological profile .
  • Comparison : Greater molecular complexity and lower synthetic yields than ethoxyphenyl derivatives.

b. 3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one

  • Structure : Hexylthio (–SC₆H₁₃) substituent.
  • Synthesis: Limited data; likely via Friedel-Crafts acylation .
  • Comparison : Superior membrane permeability compared to ethoxyphenyl derivatives.

Halogenated and Electron-Deficient Analogues

a. 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one

  • Structure : Dichlorophenyl substituent.
  • Synthesis : Friedel-Crafts acylation of 1,3-dichlorobenzene (good yield) .
  • Properties : Strong electron-withdrawing effects enhance electrophilicity at the carbonyl group.
  • Comparison : More reactive in nucleophilic additions than ethoxyphenyl derivatives.

b. 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

  • Structure : Two methoxy groups at the 3- and 4-positions.
  • Synthesis : Commercial availability (CAS 4693-38-3) .
  • Properties : Dual electron-donating groups increase resonance stabilization.
  • Comparison: Higher thermal stability than mono-substituted ethoxyphenyl analogues.

Data Table: Key Properties of Selected Analogues

Compound Name Substituent Synthesis Yield Key Properties/Applications Reference
3-Chloro-1-(4-ethoxyphenyl)propan-1-one 4-Ethoxyphenyl Not reported Intermediate for cathinones, moderate reactivity N/A
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophen-2-yl 80–90% High electrophilicity, enzymatic reduction studies
3-Chloro-1-(4-methylphenyl)propan-1-one 4-Methylphenyl Moderate Precursor to psychoactive substances
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one 2,4-Dihydroxyphenyl Not reported Cytotoxic agent, aqueous solubility
3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one Phenothiazine 29% CNS drug intermediate
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one 2,4-Dichlorophenyl Good High electrophilicity, reactive intermediate

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